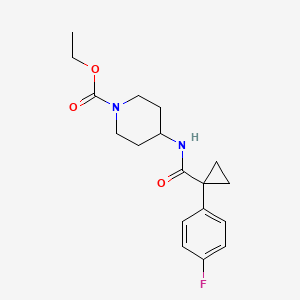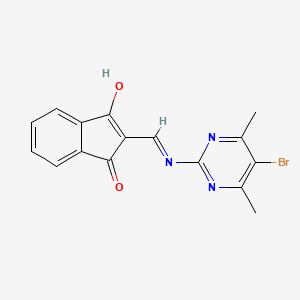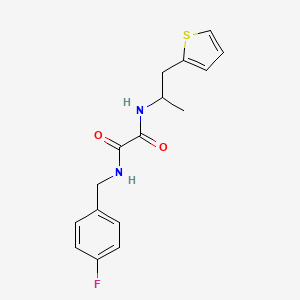![molecular formula C17H21N7O B2860651 3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine CAS No. 899978-19-9](/img/structure/B2860651.png)
3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with an ethyl group, a piperazine ring, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through multi-step protocols involving the formation of the triazolopyrimidine core, followed by various substitution reactions to introduce the desired functional groups. The exact synthesis procedure for “this compound” would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple ring structures and functional groups . Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the triazolopyrimidine core and the various substituents. The compound could potentially undergo a variety of chemical reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and others .科学的研究の応用
Synthesis and Preclinical Evaluation for Imaging Purposes One notable application involves the synthesis and preclinical evaluation of derivatives for imaging cerebral adenosine A2A receptors (A2ARs) using PET. A study focused on the development of a tracer, 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, indicating its suitability for mapping A2ARs due to favorable brain kinetics and regional uptake consistent with A2AR distribution (Zhou et al., 2014).
Potential Antihypertensive Agents Another research direction involves the synthesis of triazolopyrimidine derivatives as potential antihypertensive agents. This area of research explores the pharmacological potential of such compounds, highlighting their promise based on in vitro and in vivo evaluations (Bayomi et al., 1999).
Antimicrobial Activities The antimicrobial properties of triazolopyrimidine derivatives have also been explored, with some compounds demonstrating good or moderate activities against various microorganisms. This suggests the potential for these compounds to be developed into new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Bektaş et al., 2007).
Development of Anti-inflammatory and Analgesic Agents Research has been conducted on the synthesis of novel compounds derived from visnaginone and khellinone with anti-inflammatory and analgesic properties. These studies highlight the potential therapeutic benefits of triazolopyrimidine derivatives in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Tuberculostatic Activity The search for new antituberculous agents has led to the synthesis of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate analogs. These compounds have been evaluated for their tuberculostatic activity, indicating the potential of triazolopyrimidine derivatives in the development of treatments for tuberculosis (Titova et al., 2019).
将来の方向性
The future research directions for “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” could include further studies on its synthesis, structural analysis, and potential biological activities. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .
作用機序
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Similar compounds have been found to exhibit potent 5-ht2 antagonist activity, which could suggest a potential interaction with serotonin receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This suggests that the compound may play a role in cholinergic signaling pathways.
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit anticancer activity against human cancer cell lines and primary cll cells .
特性
IUPAC Name |
3-ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRAAWUFBVAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)


![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)

methanone](/img/structure/B2860581.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)

![N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2860588.png)
